molecular formula C18H18ClN5O B6474545 4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile CAS No. 2640966-92-1

4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile

Cat. No.: B6474545
CAS No.: 2640966-92-1
M. Wt: 355.8 g/mol
InChI Key: QEOYEQFQQUJSRR-UHFFFAOYSA-N
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Description

The compound “4-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidine-1-carbonyl}benzonitrile” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the synthetic approaches involves the reaction of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one with various reagents under different conditions . The specific conditions include: a) CH3I, NaOH, r.t., overnight, 88%; b) DME, reflux, 18 h, 68%; c) 180–190°C, 10 h, 70–74%; d) 180°C, 8 h, 73.6%; e) POCl3, reflux, 20 min, 77% .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrimidine ring attached to a piperidine ring via a carbonyl group. The pyrimidine ring is substituted with a chlorine atom and a methylamino group, while the piperidine ring carries a benzonitrile group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic substitution, reflux, and dehydration .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological applications, given the wide range of biological activities exhibited by pyrimidine derivatives . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of this compound .

Properties

IUPAC Name

4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-23(18-21-11-15(19)12-22-18)16-6-8-24(9-7-16)17(25)14-4-2-13(10-20)3-5-14/h2-5,11-12,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOYEQFQQUJSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)C#N)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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